Cas no 1114652-77-5 (2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione 化学的及び物理的性質
名前と識別子
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- (3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- 2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
- (3,4-dimethoxyphenyl)(6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone
- (3,4-dimethoxyphenyl)-[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1lambda6,4-benzothiazin-2-yl]methanone
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- インチ: 1S/C24H19F2NO5S/c1-14-4-7-17(12-18(14)26)27-13-23(33(29,30)22-9-6-16(25)11-19(22)27)24(28)15-5-8-20(31-2)21(10-15)32-3/h4-13H,1-3H3
- InChIKey: JIPOYDCAYDWITB-UHFFFAOYSA-N
- SMILES: S1(C(C(C2C=CC(=C(C=2)OC)OC)=O)=CN(C2C=CC(C)=C(C=2)F)C2C=C(C=CC1=2)F)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 33
- 回転可能化学結合数: 5
- 複雑さ: 859
- XLogP3: 4.7
- トポロジー分子極性表面積: 81.3
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-5701-10μmol |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-77-5 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-5701-2μmol |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-77-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-5701-1mg |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-77-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3411-5701-2mg |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-77-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-5701-5mg |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-77-5 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-5701-4mg |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-77-5 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3411-5701-25mg |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-77-5 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3411-5701-3mg |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-77-5 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-5701-20mg |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-77-5 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-5701-10mg |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114652-77-5 | 10mg |
$79.0 | 2023-09-10 |
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione 関連文献
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dioneに関する追加情報
Introduction to 2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione and Its Significance in Modern Chemical Biology
The compound with the CAS number 1114652-77-5, specifically named as 2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This intricate structure, characterized by its benzothiazine core and multiple fluoro and methoxy substituents, has garnered attention due to its potential biological activities and structural versatility. The benzothiazine scaffold is a well-known pharmacophore in medicinal chemistry, often employed in the design of drugs targeting various therapeutic pathways.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, opening up new avenues for its exploration in drug discovery. The presence of fluoro and dimethoxybenzoyl groups introduces unique electronic and steric properties to the molecule, which can be exploited to modulate its interactions with biological targets. Specifically, the fluoro substituents are known to enhance metabolic stability and binding affinity, while the dimethoxybenzoyl moiety can contribute to lipophilicity and membrane permeability.
In the context of current research, this compound has been investigated for its potential role in modulating enzyme activity. The benzothiazine ring is a common feature in inhibitors targeting enzymes such as kinases and phosphodiesterases. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain kinases, making them promising candidates for further development as therapeutic agents. The fluoro-4-methylphenyl group further enhances the molecule's potential by providing a rigid structure that can optimize binding interactions with protein targets.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzothiazine core efficiently. Additionally, protecting group strategies are crucial to handle the reactive functional groups present in the molecule. The final product's spectroscopic data, including NMR and mass spectrometry spectra, confirms its structural integrity and purity.
One of the most intriguing aspects of this compound is its potential application in developing novel antimicrobial agents. The structural features of benzothiazine derivatives have been shown to interact with bacterial enzymes and cell wall components, leading to their bactericidal effects. The specific arrangement of fluoro and dimethoxybenzoyl groups in this compound may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. This makes it a valuable candidate for further investigation in antimicrobial drug development.
Furthermore, the compound's fluorescence properties have been explored as a potential tool for bioimaging applications. Benzothiazine derivatives often exhibit strong fluorescence due to their conjugated systems and electron-rich structures. By tuning the substitution patterns on the benzothiazine core, researchers can modulate the emission wavelengths of these compounds. This property could be exploited for developing fluorescent probes for cellular imaging or detecting specific biological markers.
The pharmacokinetic profile of this compound is another area of interest. Studies have shown that fluorinated aromatic compounds often exhibit improved bioavailability due to their enhanced lipophilicity and metabolic stability. The presence of both fluoro and dimethoxybenzoyl groups in this molecule suggests that it may possess favorable pharmacokinetic properties, making it more suitable for therapeutic applications. However, further studies are needed to evaluate its absorption, distribution, metabolism, excretion (ADME) profiles.
In conclusion,2-(3,4-dimethoxybenzoyl)-6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione (CAS no 1114652-77-5) represents a promising candidate for drug discovery with its unique structural features and potential biological activities. Its investigation as an enzyme inhibitor, antimicrobial agent, and bioimaging probe underscores its significance in modern chemical biology. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing innovative therapeutic strategies.
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